![molecular formula C20H17N3O2S B2730247 N-(3-(quinolin-8-yloxy)propyl)benzo[d]thiazole-6-carboxamide CAS No. 1207055-45-5](/img/structure/B2730247.png)
N-(3-(quinolin-8-yloxy)propyl)benzo[d]thiazole-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(quinolin-8-yloxy)propyl)benzo[d]thiazole-6-carboxamide, commonly referred to as QPTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. QPTB is a benzothiazole derivative that has been synthesized through various methods and has been found to exhibit promising biochemical and physiological effects. In
科学的研究の応用
Synthesis and Chemical Properties
The synthesis of compounds related to N-(3-(quinolin-8-yloxy)propyl)benzo[d]thiazole-6-carboxamide involves complex chemical reactions. For instance, El’chaninov & Aleksandrov (2017) detailed the preparation of N-(Quinolin-6-yl)furan-2-carboxamide through the coupling of quinoline-6-amine with furan-2-carbonyl chloride, which is a related compound showcasing the versatility in synthesizing quinoline derivatives. These synthetic pathways offer insights into the chemical manipulation of the quinoline and benzo[d]thiazole moieties.
Biological Activities
The potential biological activities of compounds similar to this compound have been extensively studied. For example, Bolakatti et al. (2020) discovered that novel benzo[d]thiazolyl substituted-2-quinolone hybrids exhibit significant anticancer activity against MCF-7 and WRL68 cancer cells, with compound 8f displaying the most significant activity Bolakatti et al. (2020). These findings underscore the therapeutic potential of quinoline and benzo[d]thiazole derivatives in oncology.
Antimicrobial Properties
Research by Özyanik et al. (2012) on quinoline derivatives containing an azole nucleus revealed that some synthesized compounds show good to moderate activity against various microorganisms, indicating the antimicrobial potential of quinoline-based compounds Özyanik et al. (2012).
Pharmacokinetics and Tissue Distribution
Studies on compounds with structural similarities to this compound have also examined their pharmacokinetics and tissue distribution. For instance, Kim et al. (2008) investigated the pharmacokinetics, metabolism, and tissue distribution of a novel ALK5 inhibitor, showcasing the compound's potential as an anti-fibrotic drug Kim et al. (2008).
特性
IUPAC Name |
N-(3-quinolin-8-yloxypropyl)-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c24-20(15-7-8-16-18(12-15)26-13-23-16)22-10-3-11-25-17-6-1-4-14-5-2-9-21-19(14)17/h1-2,4-9,12-13H,3,10-11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQBURKRUBHQBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCCNC(=O)C3=CC4=C(C=C3)N=CS4)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-{[(5-nitro-1-benzothiophen-2-yl)carbonyl]amino}benzenecarboxylate](/img/structure/B2730166.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethylbenzamide](/img/structure/B2730168.png)
![N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2730169.png)
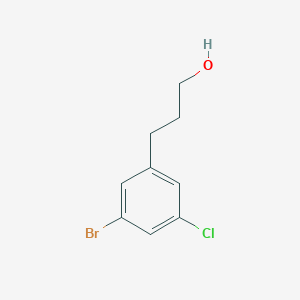
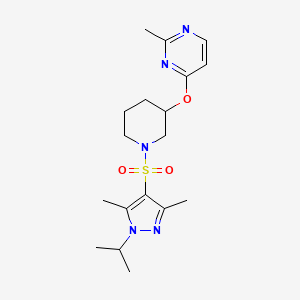
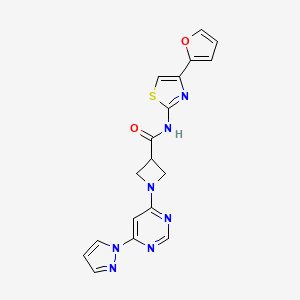

![Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2730181.png)


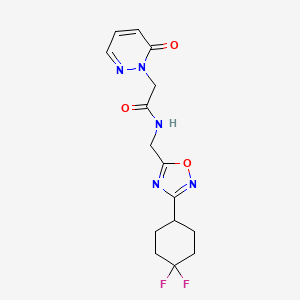
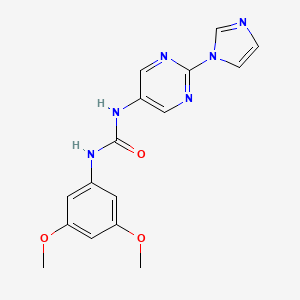
![2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-7-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2730187.png)